2-{[2-(1,3-Benzoxazol-2-yl)propan-2-yl]amino}phenol
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Overview
Description
2-{[2-(1,3-Benzoxazol-2-yl)propan-2-yl]amino}phenol is a useful research compound. Its molecular formula is C16H16N2O2 and its molecular weight is 268.316. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Photo-Physical Characteristics
- Research on benzoxazole derivatives, including 2-{[2-(1,3-Benzoxazol-2-yl)propan-2-yl]amino}phenol, has revealed their potential in photophysical applications. These compounds exhibit unique absorption-emission properties influenced by solvent polarity, with characteristics like single absorption and dual emission (Padalkar et al., 2011).
Antimicrobial Activity
- Several studies have synthesized benzoxazole derivatives to evaluate their antimicrobial activities. These compounds have been tested against bacteria like Escherichia coli and Staphylococcus aureus, and fungi such as Candida albicans and Aspergillus niger. The findings suggest significant potential for these compounds in developing new antimicrobial agents (Padalkar et al., 2016).
Fluorescent Properties
- Benzoxazole derivatives are known for their fluorescent properties. Research indicates these compounds absorb in specific ranges and emit light in varying wavelengths, making them potentially useful in fluorescent applications. The quantum yield and Stokes shift of these compounds are significant for their use in fluorescence studies (Phatangare et al., 2013).
Structural Analysis and Coordination Compounds
- Studies have also been conducted on the structural analysis of benzoxazole compounds, leading to the synthesis of novel structures. These analyses include investigating the stability of different conformers and their potential applications in coordination compounds (Téllez et al., 2013).
Synthesis and Characterization
- The synthesis and characterization of benzoxazole compounds have been extensively researched. This includes methods to improve the efficiency of synthesizing these compounds and understanding their chemical structures and thermal properties (Cui et al., 2020).
Mechanism of Action
Target of Action
Benzoxazole derivatives, which this compound is a part of, have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a broad substrate scope and functionalization to offer several biological activities .
Mode of Action
Benzoxazole derivatives are known to interact with their targets, leading to various changes that contribute to their biological activities .
Biochemical Pathways
Benzoxazole derivatives have been associated with a variety of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects . These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with benzoxazole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Safety and Hazards
Future Directions
Researchers should explore the pharmacological potential of this compound further. Investigate its biological activity, evaluate its toxicity profile, and consider modifications to enhance efficacy. Additionally, structural analogs could be synthesized to optimize desired properties .
For more detailed information, refer to the Enamine product documentation .
Properties
IUPAC Name |
2-[2-(1,3-benzoxazol-2-yl)propan-2-ylamino]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-16(2,18-11-7-3-5-9-13(11)19)15-17-12-8-4-6-10-14(12)20-15/h3-10,18-19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFURPXCJRAWEBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC2=CC=CC=C2O1)NC3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.